N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide typically involves multi-step organic synthesis. The key steps often include:
Formation of the pyrido[2,3-d]pyrimidine core
Subsequent functionalization of this core with appropriate substituents
Coupling with 2-fluorophenylacetic acid derivatives
Common reagents and catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) might be utilized in these steps.
Industrial Production Methods: Scaled-up production often involves optimization of reaction conditions to ensure high yield and purity. This can involve continuous flow chemistry techniques or batch processes, depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, potentially forming N-oxide derivatives.
Reduction: Reduction can lead to partial hydrogenation of unsaturated bonds within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, modifying the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or KMnO₄.
Reduction: Reducing agents like NaBH₄ or H₂ in the presence of Pd/C catalyst.
Substitution: Conditions involving nucleophiles like NaOH or other bases.
Major Products Formed:
N-oxide derivatives
Hydrogenated products
Substituted analogs with modified functional groups
Scientific Research Applications
The compound finds diverse applications in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as a pharmacophore for drug development.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide exerts its effects includes:
Interaction with specific molecular targets, such as enzymes or receptors.
Modulation of biochemical pathways, which can lead to various physiological effects.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives
Other fluorophenylacetamide compounds
Uniqueness: This compound stands out due to the specific arrangement of its functional groups and the potential pharmacological activity derived from its unique structure.
Conclusion
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide is a compound of significant scientific interest, offering diverse applications and unique chemical properties
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3/c18-13-6-2-1-4-11(13)10-14(23)19-8-9-22-16(24)12-5-3-7-20-15(12)21-17(22)25/h1-7H,8-10H2,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBFYUQTPJLADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.